2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride

Catalog No.
S3154372
CAS No.
2126177-27-1
M.F
C7H8BrCl2N
M. Wt
256.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochl...

CAS Number

2126177-27-1

Product Name

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride

IUPAC Name

2-bromo-5-(chloromethyl)-3-methylpyridine;hydrochloride

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3H2,1H3;1H

InChI Key

DIODDNQGZVTVFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1Br)CCl.Cl

solubility

not available

Here are some resources for further exploration:

  • Chemical Databases: Searching scientific databases like PubChem or SciFinder may reveal research publications or patents that mention the compound .

  • Literature Search: Conducting a literature search using keywords like "2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride" or "3-bromo-5-(chloromethyl)-2-picoline hydrochloride" (an alternative name) might uncover research articles describing its properties or applications.

  • Vendor Information: Some chemical vendors may provide information on the intended use of a compound, although this might be general and not specific to scientific research.

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is a halogenated organic compound characterized by its complex structure, which includes bromine and chlorine atoms attached to a pyridine ring, alongside a methyl group. Its chemical formula is C₇H₈BrCl₂N, and it has a molecular weight of 256.96 g/mol . The compound appears as a powder and is typically stored at room temperature . It is classified as dangerous, with various hazard statements indicating potential health risks, including toxicity if ingested or inhaled .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions to synthesize more complex molecules .

These reactions are essential for its use in synthetic organic chemistry.

The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves:

  • Bromination: Bromine is used to introduce the bromine atom into the 2-position of the pyridine ring.
  • Chloromethylation: A chloromethylating agent is then employed to add the chloromethyl group at the 5-position.

These reactions are conducted under controlled conditions to ensure selectivity and high yield. Industrially, automated reactors may be used for large-scale production, often incorporating catalysts to enhance efficiency .

This compound has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: It is utilized in studying biological pathways and enzyme interactions.
  • Industrial Use: The compound finds use in producing agrochemicals, dyes, and other industrial chemicals .

Its unique structure makes it valuable for specific research and industrial applications.

Interaction studies involving 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride focus on its reactivity with biological molecules. These studies help elucidate its mechanism of action and potential therapeutic roles. The presence of halogen atoms enhances its reactivity, allowing it to form complexes with proteins or nucleic acids, which can be crucial for understanding its biological effects .

Several compounds share structural similarities with 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Differences
2-Bromo-5-chloropyridine65550-77-8Lacks chloromethyl group
3-Methyl-2-chloropyridine120277-69-2Lacks bromine atom
2-Bromo-3-methylpyridine120277-69-2Lacks chloromethyl group
(2-Bromo-5-chloropyridin-3-yl)methanol1227585-65-0Contains a hydroxymethyl group
2-Bromo-4-chloro-3-methylpyridine1211521-46-8Different halogen positioning

Uniqueness

The uniqueness of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride lies in its specific combination of bromine, chlorine, and methyl groups attached to the pyridine ring. This distinct configuration imparts unique chemical properties and reactivity that differentiate it from similar compounds, making it particularly useful for targeted applications in both research and industry .

Dates

Last modified: 04-14-2024

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